5-Fluoro-3-methoxypicolinonitrile
Description
5-Fluoro-3-methoxypicolinonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of picolinonitrile, where the hydrogen atoms at positions 5 and 3 are replaced by fluorine and methoxy groups, respectively
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 |
InChI Key |
OISGVQJCAQSSEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxypicolinonitrile typically involves the introduction of fluorine and methoxy groups onto a picolinonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 5-chloro-3-methoxypicolinonitrile, with a fluoride source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxypicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products like 5-azido-3-methoxypicolinonitrile.
Oxidation: Products like 5-fluoro-3-methoxybenzoic acid.
Reduction: Products like 5-fluoro-3-methoxybenzylamine.
Scientific Research Applications
5-Fluoro-3-methoxypicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxypicolinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxy group can influence the compound’s solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-methylpicolinonitrile: Similar structure but with a methyl group instead of a methoxy group.
5-Methoxypicolinonitrile: Lacks the fluorine atom, affecting its reactivity and applications.
3-Fluoro-4-methoxypicolinonitrile: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
5-Fluoro-3-methoxypicolinonitrile is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various scientific and industrial applications.
Biological Activity
5-Fluoro-3-methoxypicolinonitrile is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is characterized by the presence of a fluorine atom and a methoxy group on the pyridine ring, which are crucial for its biological activity. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved binding affinity to target proteins involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the picolinonitrile structure can significantly influence the compound's potency. For instance, variations in substituents at different positions on the pyridine ring can alter the inhibitory effects on target enzymes or receptors.
Table 1: Structure-Activity Relationships of Picolinonitrile Derivatives
| Compound ID | Substituent Position | IC50 (µM) | Target |
|---|---|---|---|
| 5-F-3-MP | 3 | 15.0 | GSK-3α |
| 5-F-4-MP | 4 | 12.5 | GSK-3β |
| 5-F-2-MP | 2 | 20.0 | VEGFR-2 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Biological Activity and Case Studies
- Anticancer Activity : Recent studies have shown that derivatives of picolinonitrile, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of approximately 15 µM against HepG2 liver cancer cells, indicating promising anticancer properties .
- VEGFR Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro assays demonstrated that modifications to the picolinonitrile scaffold could enhance VEGFR inhibitory activity, with some derivatives showing IC50 values below 10 µM .
- GSK-3 Inhibition : Another significant aspect of its biological activity involves inhibition of Glycogen Synthase Kinase-3 (GSK-3). Compounds similar to this compound have shown selective inhibition against GSK-3α and GSK-3β isoforms, which are implicated in various signaling pathways related to cancer progression .
Table 2: Inhibitory Activity Against GSK-3 Isoforms
| Compound ID | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |
|---|---|---|
| 5-F-3-MP | 80 | 45 |
| Compound X | 72 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
